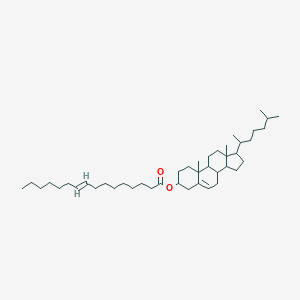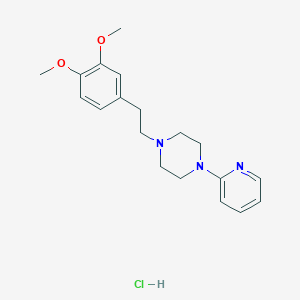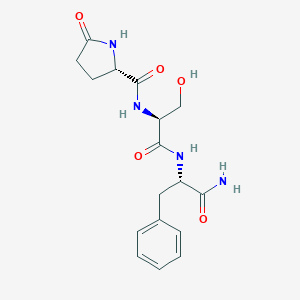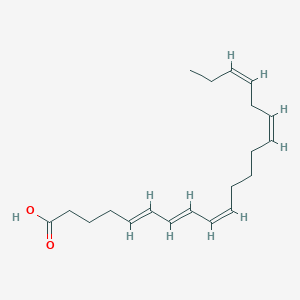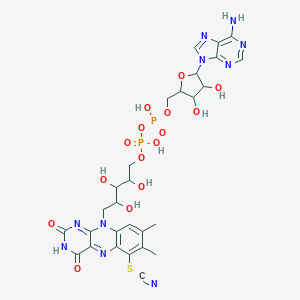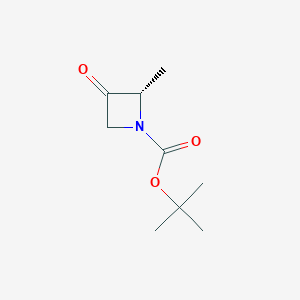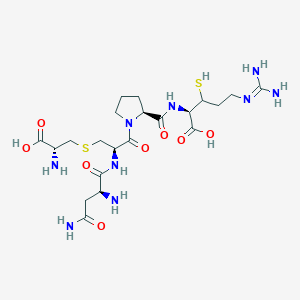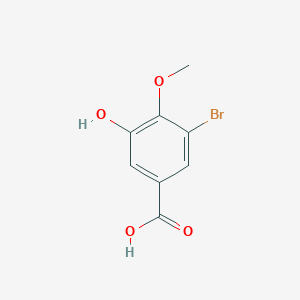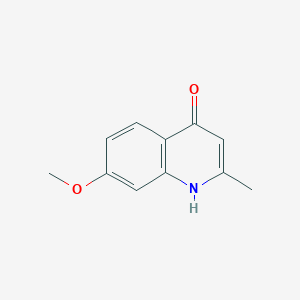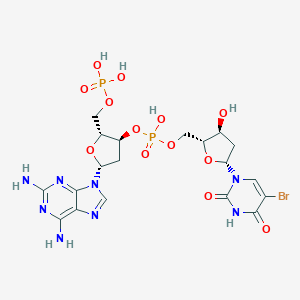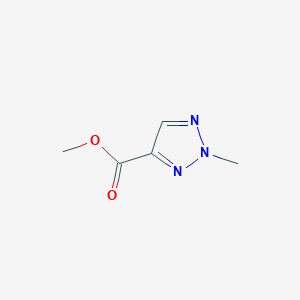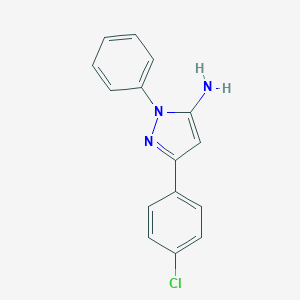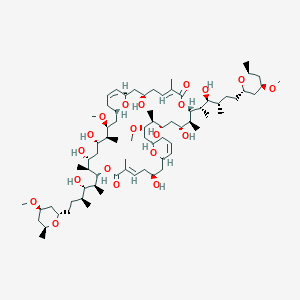![molecular formula C31H47NO9 B010319 2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one CAS No. 108073-65-0](/img/structure/B10319.png)
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely involved in specific biochemical or pharmaceutical applications. The detailed analysis of such compounds involves multiple scientific techniques and methodologies, aiming to understand its synthesis, structure, reactivity, and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including asymmetric synthesis and stereocontrolled processes. For instance, studies on similar compounds have utilized asymmetric Michael addition and stereoselective alkylation to achieve desired configurations and functionalizations (Fleck et al., 2003).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often employed. For example, X-ray diffraction data and spectroscopic techniques have been used to elucidate the structures of compounds with intricate molecular frameworks (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of complex molecules are studied through various organic reactions and mechanistic explorations. This includes investigating nucleophilic substitution reactions, ring closure reactions, and the effects of different substituents on the molecule's reactivity and stability. Research on similar molecules has highlighted the importance of functional group transformations in achieving desired chemical characteristics (Uršič et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are essential for their practical application and formulation. These properties are typically assessed using a combination of experimental techniques and theoretical calculations (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the behavior of organic compounds. Investigations into the reactivity descriptors, hyper conjugative interactions, and thermodynamic stability provide insights into the chemical nature and potential reactivity patterns of complex molecules (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Stereocontrol in Organic Synthesis
The chemical compound has been explored in the context of stereocontrol in organic synthesis. In a study by Fleming and Lawrence (1998), the conjugate addition of specific cuprates to similar compounds demonstrated high levels of open-chain stereocontrol. This process is crucial for synthesizing complex molecules with precise stereochemistry, an essential aspect in pharmaceuticals and materials science (Fleming & Lawrence, 1998).
Solubility in Ethanol-Water Solutions
Gong, Wang, Zhang, and Qu (2012) studied the solubility of various saccharides, including compounds structurally similar to the one , in ethanol-water mixtures. Understanding the solubility behavior of such compounds is fundamental for their application in different industrial and pharmaceutical processes (Gong et al., 2012).
Synthesis of New Sugar Imines
The synthesis of new molecules based on sugar structures, including compounds similar to the one being discussed, was examined by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020). These synthesized molecules are important for developing novel materials and pharmaceutical compounds (Mohammed et al., 2020).
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Metabolism : Investigate its metabolic fate in vivo.
- Environmental Impact : Consider its environmental persistence and potential harm.
Orientations Futures
- Biological Activity : Explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Derivatives : Synthesize analogs to optimize properties.
- Clinical Trials : Evaluate its safety and efficacy in preclinical and clinical studies.
Propriétés
Numéro CAS |
108073-65-0 |
|---|---|
Nom du produit |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
Formule moléculaire |
C31H47NO9 |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-21(3)31(30(6,37)28(35)29(5,36)24(19-33)41-31)40-18-14-12-10-11-13-15-20(2)16-17-23-22(4)25(34)26(38-7)27(32-23)39-8/h9-13,16,24,28,33,35-37H,14-15,17-19H2,1-8H3,(H,32,34)/b12-10+,13-11+,20-16+,21-9+/t24-,28+,29-,30-,31-/m1/s1 |
Clé InChI |
MCBNRDVDSRLJAF-ZFQBWYSASA-N |
SMILES isomérique |
C/C=C(\C)/[C@@]1([C@]([C@H]([C@]([C@H](O1)CO)(C)O)O)(C)O)OCC/C=C/C=C/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C |
SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
SMILES canonique |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
